2-Thiosophorose
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Overview
Description
2-Thiosophorose is a rare sugar that has recently gained attention due to its unique properties and potential applications in various fields. It is a derivative of glucose and belongs to the family of thioglycosides. Its chemical structure is similar to that of other rare sugars, such as rhamnose and fucose.
Mechanism Of Action
The mechanism of action of 2-thiosophorose is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory and tumor processes. This inhibition leads to a reduction in the production of inflammatory cytokines and growth factors, which can help to slow down or stop the progression of cancer.
Biochemical And Physiological Effects
Studies have shown that 2-thiosophorose has several biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which is a key mediator of the inflammatory response. It has also been shown to reduce the production of reactive oxygen species, which can cause damage to cells and tissues.
Advantages And Limitations For Lab Experiments
The use of 2-thiosophorose in lab experiments has several advantages and limitations. One of the main advantages is its high yield of synthesis, which makes it easy to obtain in large quantities. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 2-thiosophorose. One area of interest is its potential use as a therapeutic agent for the treatment of cancer. Another area of interest is its potential use as a building block for the synthesis of new drugs. Additionally, further studies are needed to fully understand the mechanism of action of 2-thiosophorose and its effects on various biological systems.
Synthesis Methods
The synthesis of 2-thiosophorose is a complex process that involves several steps. One of the most common methods of synthesis is the reaction between glucose and Lawesson's reagent. This reaction results in the formation of 2-thiosophorose in high yield. Other methods of synthesis include the use of thiourea and other thiocarbonyl compounds.
Scientific Research Applications
2-Thiosophorose has been studied extensively for its potential applications in various fields. One of the most promising areas of research is its use as a building block for the synthesis of new drugs. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new cancer therapies.
properties
CAS RN |
158213-27-5 |
---|---|
Product Name |
2-Thiosophorose |
Molecular Formula |
C12H22O10S |
Molecular Weight |
358.36 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O10S/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1 |
InChI Key |
LZOBVHNAVZABHO-NCFXGAEVSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)SC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)SC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Other CAS RN |
158213-27-5 |
synonyms |
2-thiosophorose 2-thiosophorose, (beta)-isome |
Origin of Product |
United States |
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